molecular formula C15H22N4OS B5551733 N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

Cat. No. B5551733
M. Wt: 306.4 g/mol
InChI Key: ZRPFDVULOMBWRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to achieve the desired heterocyclic framework. For example, a novel series of bi-heterocyclic propanamides was synthesized starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, indicating the complexity and creativity involved in synthesizing such compounds (Abbasi et al., 2020).

Molecular Structure Analysis

The structure of heterocyclic compounds can be elucidated using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques confirm the molecular structure, showing the presence of the desired functional groups and the overall framework of the molecule. For instance, the detailed structural characterization of isostructural thiazoles and pyrazoles has been achieved, demonstrating the importance of these techniques in confirming the synthesized molecular structures (Kariuki et al., 2021).

Chemical Reactions and Properties

Heterocyclic compounds undergo a variety of chemical reactions, reflecting their diverse chemical properties. Reactions such as N-substitution, S-substitution, and the formation of cyclic dimers are common. These reactions are crucial for further modifications of the core structure to enhance biological activity or to introduce specific functional groups necessary for targeted applications (Choi et al., 2015).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, of such compounds can significantly affect their application in pharmaceuticals. The crystal structure analysis provides insights into the molecular arrangement, intermolecular interactions, and stability of these compounds. For example, the crystal structure of specific propanamide derivatives has been determined, providing valuable information on their physical characteristics (Minga, 2005).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are crucial for the practical application of these compounds. Studies on the synthesis and reactivity of related compounds reveal their potential as building blocks for more complex molecules with desirable biological activities (Ueda et al., 1991).

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives related to this compound have shown potential in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives have been evaluated for their biological activities, indicating their potential in therapeutic applications without causing significant tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. This highlights the compound's versatility and potential as a base for developing therapeutic agents (Küçükgüzel et al., 2013).

Anticancer Potential

A study on new bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents revealed promising activities against hepatocellular carcinoma (HepG2) cell lines. This suggests the compound's framework could be beneficial in developing new anticancer agents (Gomha et al., 2016).

Ethylene-like Biological Activity

Research aimed at exploring small molecules with ethylene-like biological activity identified analogues of this compound that displayed significant activity in inducing a triple response in Arabidopsis seedlings. This suggests its potential use in agricultural research and applications (Oh et al., 2017).

Fungicidal Activity

The fungicidal activity of related compounds against Rhizoctonia solani, a major disease-causing agent in rice, has been evaluated. Structure-activity relationships have been explored, indicating the potential use of this compound's framework in developing fungicides (Chen et al., 2000).

Molecular Docking and Anticancer Screening

Thiazolyl-pyrazole derivatives synthesized from this compound have shown promising binding affinities against the epidermal growth factor receptor kinase (EGFR), with several compounds exhibiting activities close to standard anticancer drugs in liver carcinoma cell lines. This underscores the compound's potential as a scaffold for designing new anticancer agents (Sayed et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not known without further information. If it has biological activity, it could interact with various enzymes or receptors in the body, but this would need to be determined through experimental studies .

properties

IUPAC Name

N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4OS/c1-10-13(11(2)19(5)17-10)6-7-15(20)18(4)12(3)14-8-16-9-21-14/h8-9,12H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPFDVULOMBWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)N(C)C(C)C2=CN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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